molecular formula C13H21N3O2 B140985 Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate CAS No. 158654-89-8

Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate

Cat. No.: B140985
CAS No.: 158654-89-8
M. Wt: 251.32 g/mol
InChI Key: YLFYBXKESJJUMP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 It is a derivative of piperidine and imidazole, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or piperidine moieties are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce piperidine or imidazole derivatives with altered hydrogenation states.

Scientific Research Applications

Chemistry: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery .

Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

  • Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate

Comparison:

The uniqueness of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the combination of the piperidine and imidazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFYBXKESJJUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627396
Record name tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-89-8
Record name tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the title compound from Step B (4.0 g, 14.32 mmoles) in DMF (120 mL) was added to a stirred solution of NaH (0.52 g, 21.66 mmoles) and imidazole (1.46 g, 21.47 mmoles) in DMF (20 mL) under nitrogen atmosphere. The mixture was stirred at 60° C. for 16 h. DMF was evaporated in vacuo. The resulting crude product was extracted with CH2Cl2 and the extract was successively washed with water and brine, and the CH2Cl2 was evaporated to leave the title residue which was chromatographed on silica gel using 3% (10% cone NH4OH in methanol)-CH2Cl2 as eluant to give the title compound (0.94 g, 26%). FABMS (M+1)=252; δH (CDCl3) 1.4 (s, 9H), 1.6-1.8 (m, 2H), 2.0 (dd, 2H), 2.8 (dt, 2H), 4.05 (m, 1H), 4.2 m, 2H), 6.9 (s, 1H), 7.0 (s, 1H), 7.65 (s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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